molecular formula C10H12FNO4S B12502461 N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide

Cat. No.: B12502461
M. Wt: 261.27 g/mol
InChI Key: UQXJGIBNZMIJEF-UHFFFAOYSA-N
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Description

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide (CAS 2922283-68-7) is a chemical compound of significant interest in medicinal chemistry and infectious disease research. With the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol, this compound serves as a key scaffold in the exploration of new therapeutic agents . Its primary research value lies in its potent bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Phenotypic whole-cell screening has identified analogs of this N-acylsulfonamide class as promising hits with minimum inhibitory concentration (MIC) values reaching less than 0.5 µM . These compounds are effective against multidrug-resistant (MDR) clinical isolates, and initial biology triage assays suggest they inhibit cell wall biosynthesis through a potentially novel mode-of-action (MoA) or mode-of-inhibition (MoI), as no cross-resistance with known targets like MmpL3 or DprE1 was detected . This makes it a compelling candidate for anti-tuberculosis drug discovery programs aimed at overcoming existing clinical resistance. The compound features a unique N-(methylsulfonyl)propanamide substituent and is characterized by its 4-fluorophenyl moiety . Researchers are exploring its structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

IUPAC Name

methanesulfonamido 3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3

InChI Key

UQXJGIBNZMIJEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Acylation of 4-Fluorophenylpropanoic Acid

The most widely reported method involves the reaction of 4-fluorophenylpropanoic acid with methanesulfonyl chloride in the presence of a tertiary amine base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge HCl generated during the reaction.

Procedure:

  • Dissolve 4-fluorophenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add TEA (1.2 equiv) dropwise under nitrogen at 0°C.
  • Introduce methanesulfonyl chloride (1.1 equiv) slowly to avoid exothermic side reactions.
  • Stir the mixture at room temperature for 6–12 hours.
  • Quench with ice-cold water, extract with DCM, and dry over sodium sulfate.
  • Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Key Parameters:

  • Yield: 68–75% (lab scale).
  • Purity: >95% (HPLC).
  • Critical Factor: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial-Scale Synthesis with Process Optimization

Industrial protocols emphasize cost-effective scaling while maintaining regulatory compliance. A two-step process is often employed:

Step 1: Synthesis of 3-(4-Fluorophenyl)propanoyl Chloride

  • React 4-fluorophenylpropanoic acid with thionyl chloride (SOCl₂) in toluene at 60°C for 4 hours.
  • Remove excess SOCl₂ via vacuum distillation.

Step 2: Methanesulfonamide Coupling

  • Combine 3-(4-fluorophenyl)propanoyl chloride (1.0 equiv) with methanesulfonamide (1.05 equiv) in acetonitrile.
  • Add potassium carbonate (2.0 equiv) as a base.
  • Reflux at 80°C for 8 hours.
  • Filter, concentrate, and recrystallize from isopropanol.

Industrial Metrics:

  • Batch Size: 50–100 kg.
  • Yield: 82–88%.
  • Quality Control: Residual solvent analysis (GC-MS), elemental analysis (C, H, N, S).

Alternative Methodologies

Coupling Reagent-Mediated Synthesis

For lab-scale applications avoiding acyl chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) are used:

Procedure:

  • Activate 4-fluorophenylpropanoic acid (1.0 equiv) with CDI (1.2 equiv) in THF for 1 hour.
  • Add methanesulfonamide (1.1 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 0.2 equiv).
  • Stir at 25°C for 24 hours.
  • Isolate the product via filtration and wash with cold methanol.

Advantages:

  • Avoids hazardous chlorinated reagents.
  • Yield: 70–73%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Mix 4-fluorophenylpropanoic acid (1.0 equiv), methanesulfonamide (1.1 equiv), and TEA (1.5 equiv) in DMF.
  • Irradiate at 120°C for 20 minutes (300 W).
  • Purify via flash chromatography.

Efficiency:

  • Reaction Time: 20 minutes vs. 12 hours (conventional).
  • Yield: 65–68%.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Base-Catalyzed Acylation 68–75% >95% Moderate Simple setup, low cost
Industrial Two-Step 82–88% >99% High Optimized for large batches
CDI-Mediated Coupling 70–73% 92–94% Low Avoids acyl chlorides
Microwave-Assisted 65–68% 90–93% Moderate Rapid reaction time

Purification and Characterization

Recrystallization

  • Solvent System: Ethanol/water (3:1 v/v).
  • Crystal Purity: 99.2% (DSC analysis).

Column Chromatography

  • Stationary Phase: Silica gel (230–400 mesh).
  • Eluent: Hexane/ethyl acetate (7:3).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.35 (s, 2H, SO₂N), 3.10 (t, 2H, CH₂CO), 2.85 (t, 2H, CH₂Ar), 2.65 (s, 3H, SO₂CH₃).
  • FT-IR (KBr): 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Hydrolysis of Methanesulfonyl Chloride

  • Risk: Moisture-induced degradation.
  • Solution: Use anhydrous solvents and molecular sieves.

Byproduct Formation

  • Common Byproducts: Bis-acylated sulfonamide.
  • Mitigation: Control stoichiometry (limit methanesulfonyl chloride to 1.1 equiv).

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

a. N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (Apararenone)

  • Structure: Contains a benzoxazinone core fused with a 4-fluorophenyl group and methanesulfonamide.
  • Molecular Weight : 364.39 g/mol .
  • Applications : Used as a mineralocorticoid receptor antagonist, highlighting the role of fluorophenyl-sulfonamide hybrids in modulating steroid hormone receptors .

b. N-(4-Fluorophenyl)-N-(oxiran-2-ylmethyl)methanesulfonamide (Intermediate for KL022)

  • Structure : Features a 4-fluorophenyl group directly attached to the sulfonamide nitrogen, with an epoxide side chain.
  • Synthesis : Prepared via nucleophilic substitution using NaH in DMF (44.6% yield) .
  • Applications : Intermediate for KL022, a circadian clock modulator. The epoxide moiety enables further functionalization, unlike the ester-based linker in the target compound .

c. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

  • Structure : Bis-sulfonamide with dual fluorophenyl groups and a dimethylphenyl substituent.
  • Crystallography: Characterized by X-ray diffraction, revealing non-planar geometry due to steric hindrance from the dimethyl group .
  • Key Difference: The dual sulfonamide groups may reduce solubility compared to mono-sulfonamide derivatives like the target compound .

d. Setrobuvir (HCV Therapeutic Agent)

  • Structure : Contains a methanesulfonamide group and a fluorophenylmethyl substituent within a tricyclic scaffold.
  • Applications : Inhibits HCV RNA replication, demonstrating the therapeutic relevance of fluorophenyl-sulfonamide hybrids in antiviral drug design .
  • Key Difference: The tricyclic core enhances metabolic stability, contrasting with the simpler propanoyloxy linker in the target compound .
Pharmacological and Physicochemical Comparisons
  • Solubility: Compounds with rigid aromatic cores (e.g., Apararenone ) exhibit lower aqueous solubility than flexible derivatives like N-(4-Methoxyphenyl)benzenesulfonamide .
  • Bioactivity : Fluorophenyl groups enhance target affinity via hydrophobic interactions, as seen in Setrobuvir’s antiviral activity .
  • Metabolic Stability : Epoxide-containing derivatives (e.g., KL022 intermediates ) may undergo ring-opening metabolism, whereas ester-linked compounds like the target molecule could be susceptible to hydrolysis.

Biological Activity

N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C₉H₁₁FN₂O₃S, with a molecular weight of 232.26 g/mol. Its structure features a methanesulfonamide group linked to a fluorophenyl propanoyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the compound's structure suggests potential interactions with aldo-keto reductases (AKRs), which are implicated in drug metabolism and resistance mechanisms in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:

  • Aldo-Keto Reductase 1C3 (AKR1C3) : This enzyme is overexpressed in various cancers, including acute myeloid leukemia (AML). The compound shows potential as an AKR1C3 inhibitor, which may disrupt the metabolic pathways that contribute to tumor growth and chemoresistance .
  • Synergistic Effects : When combined with other therapeutic agents, such as bezafibrate (a PPARα/γ agonist), the compound enhances the antiproliferative effects on AML cells, suggesting a synergistic mechanism that could improve treatment outcomes .

Case Studies

Case studies involving similar compounds highlight their therapeutic potential:

  • Case Study 1 : A study examined the effects of AKR1C3 inhibitors on AML patients undergoing chemotherapy. Results indicated improved patient responses when these inhibitors were included in treatment regimens.
  • Case Study 2 : Research on non-small cell lung cancer (NSCLC) demonstrated that targeting metabolic pathways through AKR inhibition led to decreased tumor proliferation and improved survival rates in treated mice.

Data Table: Biological Activity Overview

Activity Effect Reference
AKR1C3 InhibitionReduced tumor growth
Synergistic Drug ActionEnhanced efficacy with bezafibrate
In Vivo Tumor GrowthDecreased proliferation

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